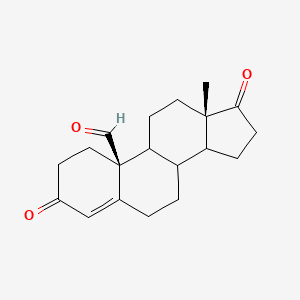
(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde typically involves multiple steps, starting from simpler steroid precursors. Key steps include:
Oxidation: Introduction of the oxo groups at positions 3 and 17.
Aldehyde Formation: Introduction of the carbaldehyde group at position 10.
Stereochemical Control: Ensuring the correct stereochemistry at the chiral centers (8R, 9S, 10S, 13S, 14S).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: To achieve the desired hydrogenation states.
Selective Oxidation: Using specific oxidizing agents to introduce oxo groups.
Chromatographic Purification: To isolate the final product with high purity.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids.
Reduction: Can yield alcohols.
Substitution: Can introduce various functional groups, such as halides or amines.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential biological activities, such as hormone-like effects.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde involves its interaction with specific molecular targets, such as nuclear receptors. These interactions can lead to changes in gene expression and cellular function. The compound may bind to receptors, causing conformational changes that activate or inhibit downstream signaling pathways.
類似化合物との比較
Similar Compounds
Cholesterol: A well-known steroid with a similar four-ring structure.
Testosterone: Another steroid with similar functional groups but different stereochemistry.
Cortisol: A steroid hormone with similar oxo groups but different biological activity.
特性
分子式 |
C19H24O3 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14?,15?,16?,18-,19+/m0/s1 |
InChIキー |
XRCFMDPVHKVRDJ-CXOXHQNKSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34C=O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















